molecular formula C21H22N4O4 B13396292 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid

Cat. No.: B13396292
M. Wt: 394.4 g/mol
InChI Key: AUTGLURJJUQMSO-UHFFFAOYSA-N
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Description

The compound 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid features a complex structure comprising:

  • An imidazo[1,2-a]pyridine core substituted with a methyl group at position 8 and a 3-nitrophenyl group at position 2.
  • A piperidine-4-carboxylic acid moiety linked via a methylene group to position 3 of the imidazo[1,2-a]pyridine.

The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the 3-nitrophenyl group may contribute to electronic effects or receptor interactions .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-[[8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C21H22N4O4/c1-14-4-3-9-24-18(13-23-10-7-15(8-11-23)21(26)27)19(22-20(14)24)16-5-2-6-17(12-16)25(28)29/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,27)

InChI Key

AUTGLURJJUQMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization via Condensation

The imidazo[1,2-a]pyridine nucleus is commonly synthesized by condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes. For example:

  • Starting materials: 2-aminopyridine substituted with a methyl group at the 8-position.
  • Reagents: α-haloketones or α-haloaldehydes bearing the appropriate substituent (e.g., nitrophenyl group).
  • Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) or under reflux in ethanol with bases such as potassium carbonate.

This step forms the fused imidazo ring by intramolecular nucleophilic substitution and cyclization.

Attachment of the Piperidine-4-Carboxylic Acid Moiety

Reductive Amination or Alkylation

The piperidine-4-carboxylic acid group is introduced via a methylene linker at the 3-position of the imidazo[1,2-a]pyridine:

  • Approach A: Reductive amination

    • Starting material: 3-formyl imidazo[1,2-a]pyridine derivative.
    • Reagent: Piperidine-4-carboxylic acid or its protected derivatives.
    • Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride.
    • Solvent: Dichloromethane or methanol.
    • Conditions: Room temperature to mild heating.
    • Result: Formation of the methylene-linked piperidine-4-carboxylic acid substituent.
  • Approach B: Alkylation

    • Starting material: 3-(chloromethyl)imidazo[1,2-a]pyridine intermediate.
    • Nucleophile: Piperidine-4-carboxylic acid or its salt.
    • Base: Triethylamine or potassium carbonate.
    • Solvent: DMF or acetonitrile.
    • Temperature: Ambient to reflux.
    • Outcome: Nucleophilic substitution yielding the target compound.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product Intermediate Yield (%)
1 Cyclization 2-Amino-8-methylpyridine + α-haloketone Base (K2CO3), solvent (EtOH) Reflux 8-Methylimidazo[1,2-a]pyridine derivative 70–85
2 Suzuki Cross-Coupling 3-Haloimidazo derivative + 3-nitrophenylboronic acid Pd catalyst, base (K2CO3), solvent (toluene/water) 80–110 °C, 12–24 h 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine 75–90
3 Reductive Amination/Alkylation 3-Formyl or 3-(chloromethyl) derivative + piperidine-4-carboxylic acid NaBH(OAc)3 or base, solvent RT to reflux, 12–24 h 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid 65–80

Reaction Optimization and Analytical Data

  • Catalyst loading: Pd catalyst typically used at 5 mol% for cross-coupling.
  • Solvent choice: Mixed aqueous-organic solvents enhance Suzuki coupling efficiency.
  • Temperature: Elevated temperatures favor coupling but require monitoring to avoid decomposition.
  • Purification: Column chromatography or recrystallization yields analytically pure compound.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.

Additional Notes on Preparation

  • The nitro group on the phenyl ring is sensitive to reduction; care must be taken to avoid conditions that reduce nitro to amine.
  • Protecting groups on piperidine-4-carboxylic acid (e.g., esters) can be used during alkylation and later removed by hydrolysis.
  • Palladium-catalyzed cross-couplings are preferred for their mild conditions and high selectivity.
  • Alternative methods such as copper-catalyzed Ullmann coupling are less efficient for this substrate.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C21H22N4O4
Molecular Weight 394.42 g/mol
Key Intermediates 8-Methylimidazo[1,2-a]pyridine, 3-halo derivative
Catalysts Used Pd(PPh3)4, Pd(dppf)Cl2, NaBH(OAc)3
Typical Solvents Ethanol, DMF, Toluene, Water mixtures
Reaction Temperatures 40–110 °C
Typical Yields 65–90% per step
Purification Methods Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

a. 1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 881040-45-5)
  • Key Differences :
    • Replaces the 3-nitrophenyl group with a biphenyl-4-yl substituent.
    • Lacks the 8-methyl group on the imidazo[1,2-a]pyridine core.
  • Absence of the nitro group eliminates its electron-withdrawing effects, which could alter binding kinetics in biological targets .
b. Ethyl 8′-Methyl-2′,4-dioxo-2-(piperidin-1-yl)-spiro[cyclopentene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate (SML2039)
  • Key Differences :
    • Contains an ethyl ester instead of a carboxylic acid.
    • Features a spirocyclic dioxo structure absent in the target compound.
  • Implications: The ester group reduces acidity and may serve as a prodrug moiety, requiring hydrolysis for activation.
c. Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
  • Key Differences: Substituted with a 4-nitrophenyl group (para-nitro) vs. 3-nitrophenyl (meta-nitro). Includes cyano and ester groups, along with a tetrahydroimidazo[1,2-a]pyridine backbone.
  • Implications :
    • The para-nitro group may exhibit stronger electron-withdrawing effects compared to meta substitution.
    • The tetrahydro backbone reduces aromaticity, altering electronic properties and binding modes .

Physicochemical and Structural Data Comparison

Compound Name / Feature Molecular Formula Molecular Weight Key Functional Groups Nitro Position Core Structure
Target Compound Not Provided ~420–430 (est.) Carboxylic acid, 3-nitrophenyl 3 (meta) Imidazo[1,2-a]pyridine
CAS 881040-45-5 C₂₆H₂₅N₃O₂ 411.5 Carboxylic acid, biphenyl-4-yl None Imidazo[1,2-a]pyridine
SML2039 (Ethyl Ester) C₂₀H₂₃N₃O₄ 377.4 Ethyl ester, spirocyclic dioxo None Spiroimidazo[1,2-a]pyridine
Compound 1l C₂₈H₂₅N₃O₆ 505.5 Diethyl ester, cyano, 4-nitrophenyl 4 (para) Tetrahydroimidazo[1,2-a]pyridine

Biological Activity

1-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core substituted with a nitrophenyl group and a piperidine moiety. The molecular formula is C17H19N3O4C_{17}H_{19}N_3O_4, and its IUPAC name reflects its intricate substitution pattern.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. For instance, studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects .

Antitubercular Activity

A study focused on designing novel anti-tubercular agents highlighted that related compounds exhibited promising activity against Mycobacterium tuberculosis. Among these, some compounds showed IC90 values ranging from 3.73 to 4.00 μM, demonstrating their potential as effective treatments for tuberculosis . The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.

Anticancer Potential

The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been investigated. A series of compounds derived from this scaffold have been tested against various cancer cell lines, revealing significant cytotoxicity. For example, one study reported IC50 values less than 10 µM against several cancer types, suggesting that these compounds may inhibit cancer cell proliferation through apoptosis induction .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through the condensation of appropriate precursors followed by cyclization.
  • Substitution Reactions : The introduction of the nitrophenyl group is performed via electrophilic aromatic substitution.
  • Piperidine Ring Formation : This step often involves reductive amination techniques to attach the piperidine moiety.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated various imidazo[1,2-a]pyridine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the imidazo ring increased potency significantly. The most active compound demonstrated an MIC of 5 µg/mL against both bacterial strains .

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on human cancer cell lines (e.g., A549 lung carcinoma and MCF7 breast cancer) showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 5 µM. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through mitochondrial pathways .

Q & A

Basic Synthesis Approaches

Q: What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like the target compound? A: The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., aldehydes or ketones) under acidic or thermal conditions . Multicomponent reactions (MCRs) are also effective; for example, a one-pot procedure using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yields structurally complex derivatives with high purity via precipitation .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields of the target compound? A: Key parameters include:

  • Solvent selection : Ethanol or acetonitrile enhances solubility of intermediates.
  • Catalysts : Piperidine or morpholine accelerates cyclization .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics .
    Yields can exceed 50% when using stoichiometric ratios of 1:1.2 (amine:aldehyde) and isolating products via vacuum filtration .

Structural Characterization

Q: What analytical techniques confirm the structure of the target compound? A: A combination of methods is required:

  • NMR : 1H^1H NMR identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm; aromatic protons at δ 7.5–8.2 ppm). 13C^{13}C NMR confirms carbonyl (δ 170–175 ppm) and nitrophenyl groups .
  • IR : Peaks at 1650–1700 cm1^{-1} indicate carboxylic acid or ester functionalities .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C21_{21}H20_{20}N4_4O4_4: 392.1476) .

Physicochemical Profiling

Q: How can researchers determine the drug-likeness of this compound? A: Computational tools predict:

  • LogD (pH 5.5/7.4) : Values <3 suggest favorable membrane permeability.
  • pKa : The carboxylic acid group (pKa ~4.5) impacts solubility and ionization .
  • Lipinski’s Rule : Molecular weight (<500), hydrogen bond acceptors/donors (<10/5), and LogP (<5) should be assessed .

Pharmacological Evaluation

Q: What in vitro assays are suitable for assessing bioactivity? A: Imidazo[1,2-a]pyridine derivatives are screened for:

  • GPCR binding : Radioligand assays (e.g., serotonin or dopamine receptors).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HeLa or MCF-7) .

Handling and Safety

Q: What precautions are necessary when handling this compound? A: Follow protocols for structurally similar piperidine derivatives:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention .

Data Contradictions

Q: How to resolve discrepancies in reported synthetic yields? A: Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Analyze impurities via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with reference standards .

SAR Studies

Q: How does the 3-nitrophenyl substituent influence bioactivity? A: The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like kinases or GPCRs. Compare with analogs lacking nitro groups using IC50_{50} or Ki_i values in receptor assays .

Impurity Analysis

Q: How to identify and quantify impurities in batch samples? A: Use:

  • HPLC-DAD : Detect UV-active impurities (λ = 254 nm).
  • LC-MS/MS : Characterize unknown impurities via fragmentation patterns.
  • Reference standards : Cross-validate with certified materials (e.g., USP standards) .

Computational Modeling

Q: What in silico methods predict target interactions? A:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., β-adrenergic receptors).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC50_{50} data .

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